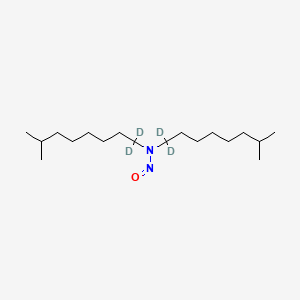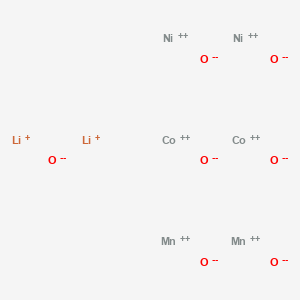
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is a mixed metal oxide compound commonly used in lithium-ion batteries. This compound is known for its high energy density, stability, and efficiency, making it a popular choice for applications in mobile devices, electric vehicles, and other energy storage systems .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) typically involves a chemical coprecipitation method. This method ensures the uniform dispersion of transition metals at the atomic level and results in high-density spherical precursors . The process involves dissolving lithium, cobalt, manganese, and nickel salts in water, followed by the addition of a precipitating agent such as sodium hydroxide or ammonium hydroxide. The resulting precipitate is then filtered, washed, and dried. The dried precursor is then calcined at high temperatures (500-700°C) to form the final mixed metal oxide compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale coprecipitation followed by spray drying and calcination. The solution containing the metal salts is sprayed through a nozzle into a heated reactor chamber, where it undergoes pyrohydrolysis to form the desired oxide compound .
化学反应分析
Types of Reactions: Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. During the charging and discharging cycles of lithium-ion batteries, lithium ions intercalate and de-intercalate between the layers of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include lithium salts, cobalt salts, manganese salts, and nickel salts. The reactions typically occur under controlled temperature and pressure conditions to ensure the stability and efficiency of the compound .
Major Products Formed: The major products formed from these reactions include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide. These products contribute to the overall performance and stability of lithium-ion batteries .
科学研究应用
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) has a wide range of scientific research applications. In chemistry, it is used as a cathode material in lithium-ion batteries due to its high energy density and stability . In biology and medicine, it is being explored for its potential use in medical devices and drug delivery systems . In industry, it is used in the production of electric vehicles, power tools, and renewable energy storage systems .
作用机制
The mechanism of action of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) involves the intercalation and de-intercalation of lithium ions between the layers of the compound during the charging and discharging cycles of lithium-ion batteries . The cobalt and nickel ions play a crucial role in maintaining the structural stability of the compound, while the manganese ions contribute to its thermal stability .
相似化合物的比较
Similar Compounds: Similar compounds include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide . These compounds share similar properties and applications but differ in their specific compositions and performance characteristics.
Uniqueness: Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is unique due to its combination of high energy density, stability, and efficiency. The presence of multiple transition metals allows for a balance of properties, making it a versatile and effective material for various applications .
属性
CAS 编号 |
193215-53-1 |
|---|---|
分子式 |
Co2Li2Mn2Ni2O7 |
分子量 |
471.1 g/mol |
IUPAC 名称 |
dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |
InChI 键 |
FGGMMDCONZKOHF-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
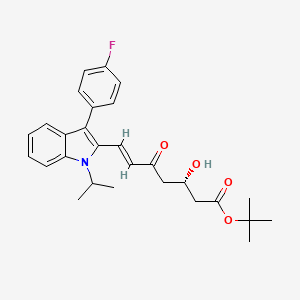
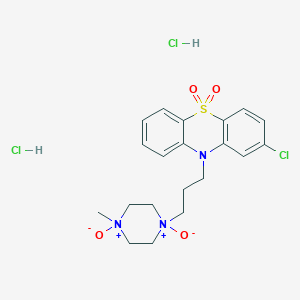
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
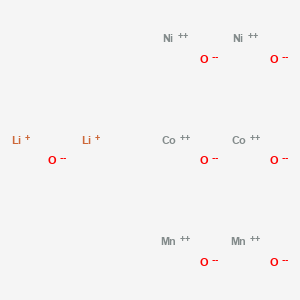
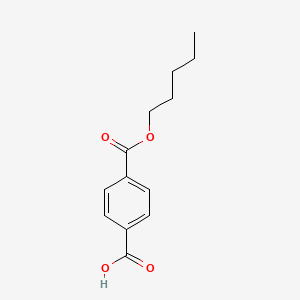
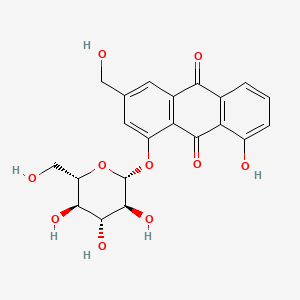
![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
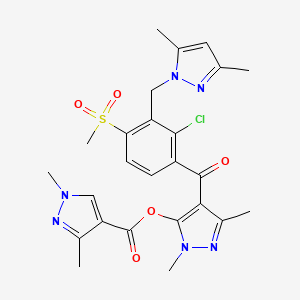
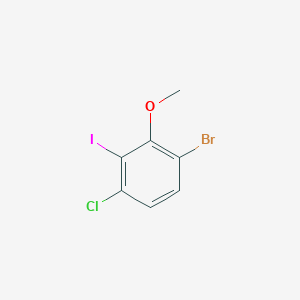
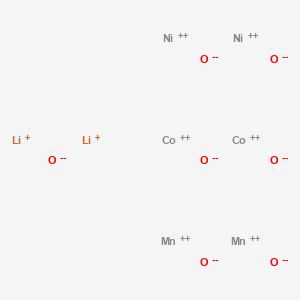
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
